2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE
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Overview
Description
2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including an oxazole ring, a phenoxy group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable halide.
Formation of the propanamide moiety: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methyl group or the phenoxy group under strong oxidizing conditions.
Reduction: Reduction reactions could target the oxazole ring or the amide bond.
Substitution: The phenoxy group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE would depend on its specific biological or chemical target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE: Similar structure but with an acetyl group instead of a propanamide moiety.
2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]BUTANAMIDE: Similar structure but with a butanamide moiety.
Uniqueness
The uniqueness of 2-METHYL-N-(12-OXAZOL-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]PROPANAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)12-5-7-13(8-6-12)21-16(3,4)15(19)17-14-9-10-20-18-14/h5-11H,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPIBGRDOFQPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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